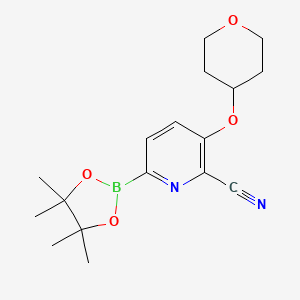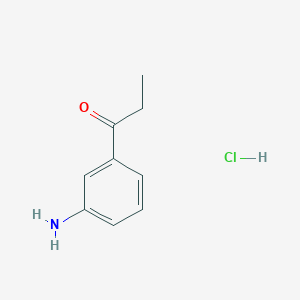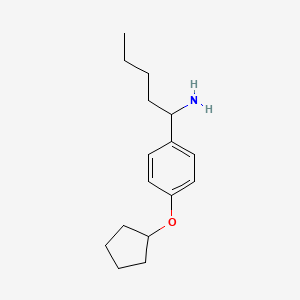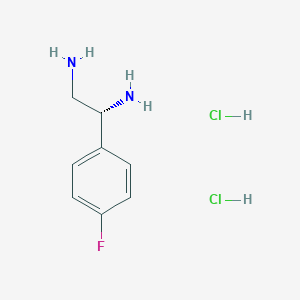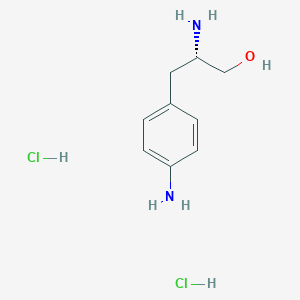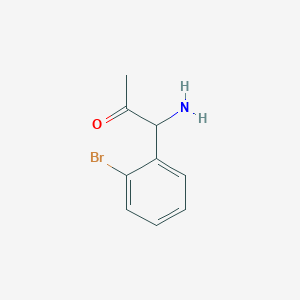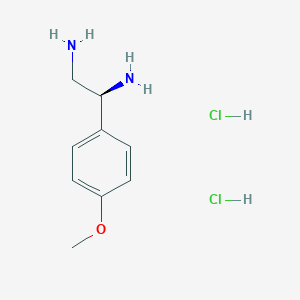![molecular formula C10H10BrNO B13044176 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one](/img/structure/B13044176.png)
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one is a chemical compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and an ethanone group at the 1st position of the cyclopenta[b]pyridine ring. It is a solid compound with significant applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one involves several steps. One common method includes the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine followed by the introduction of the ethanone group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with various nucleophiles or electrophiles to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Applications De Recherche Scientifique
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one can be compared with other similar compounds, such as:
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the ethanone group, which may result in different reactivity and biological activity.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one:
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: Contains a hydroxyl group instead of the ethanone group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10BrNO |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
1-(3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethanone |
InChI |
InChI=1S/C10H10BrNO/c1-6(13)9-3-2-7-4-8(11)5-12-10(7)9/h4-5,9H,2-3H2,1H3 |
Clé InChI |
OZZQZIUDJLFLSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC2=C1N=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL](/img/structure/B13044093.png)

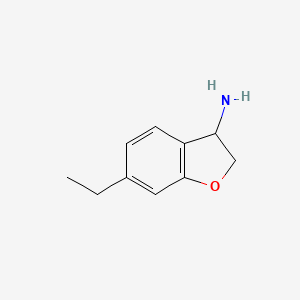

![Methyl 5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13044116.png)
